molecular formula C16H18O10 B13391032 7-hydroxy-6-methoxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)(2H-3,4,5,6-tetrahydr opyran-2-yl)oxy]chromen-2-one

7-hydroxy-6-methoxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)(2H-3,4,5,6-tetrahydr opyran-2-yl)oxy]chromen-2-one

Cat. No.: B13391032
M. Wt: 370.31 g/mol
InChI Key: CRSFLLTWRCYNNX-UHFFFAOYSA-N
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Description

Fraxin, also known as 7-hydroxy-6-methoxycoumarin 8-glucoside, is a natural product belonging to the coumarin family. It is a colorless crystalline substance with the molecular formula C16H18O10. Fraxin is primarily found in the bark of the ash tree (Fraxinus) and has been identified in other plants such as horse-chestnut, Ulmus macrocarpa, and Stewartia koreana .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fraxin can be synthesized through various chemical routes. One common method involves the glycosylation of 7-hydroxy-6-methoxycoumarin with glucose under acidic conditions. This reaction typically requires a catalyst such as trifluoromethanesulfonic acid and is carried out at elevated temperatures to facilitate the formation of the glycosidic bond .

Industrial Production Methods

Industrial production of fraxin often involves extraction from natural sources. The bark of the ash tree is harvested, dried, and subjected to solvent extraction using ethanol or methanol. The extract is then purified through chromatographic techniques to isolate fraxin .

Chemical Reactions Analysis

Types of Reactions

Fraxin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Fraxin has a wide range of scientific research applications:

Mechanism of Action

Fraxin exerts its effects through several mechanisms:

Comparison with Similar Compounds

Fraxin is compared with other coumarin derivatives such as:

    Fraxidin Methyl Ether: Shows higher cell viability enhancement.

    Prenyletin: Exhibits potent antioxidant activity.

    Methoxsalen: Known for its use in phototherapy.

    Diffratic Acid: Demonstrates significant antioxidant properties.

    Rutoside: Commonly used for its vascular protective effects.

    Xanthyletin: Noted for its anti-inflammatory properties.

    Kuhlmannin: Exhibits moderate antioxidant activity

Fraxin is unique due to its specific glycosidic structure, which contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

7-hydroxy-6-methoxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O10/c1-23-7-4-6-2-3-9(18)25-14(6)15(11(7)20)26-16-13(22)12(21)10(19)8(5-17)24-16/h2-4,8,10,12-13,16-17,19-22H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRSFLLTWRCYNNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1)C=CC(=O)O2)OC3C(C(C(C(O3)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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